![molecular formula C23H17NO5 B2905456 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide CAS No. 312750-50-8](/img/structure/B2905456.png)
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of this compound is achieved using the acid chloride method . Specifically, 2-Methylbenzoyl chloride was added dropwise under an atmosphere of N2 into a cold solution of 1-aminoanthraquinone, in CH2Cl2 .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, GC-MS .Chemical Reactions Analysis
The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .Scientific Research Applications
Organic Synthesis: Bidentate Directing Groups
This compound is significant in organic synthesis as it possesses an N, O-bidentate directing group . This is particularly suitable for metal-catalyzed C-H bond functionalization reactions . The bidentate directing group facilitates chelation-assistance, which promotes the formation of cyclometallated complexes. These complexes are crucial for the regioselective activation of C-H bonds, leading to more efficient and potentially greener synthetic routes .
Synthesis of Heterocycles: Thiazoles
In the realm of heterocyclic chemistry, this compound has been used to synthesize 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)Thiazoles . These thiazoles are of interest due to their wide range of biological properties, including roles as muscarinic agonists and in antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-schistosomiasis compounds .
Antimicrobial Activity
The interaction of this compound with α-, β-, and ω-amino acids has led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and possess antifungal properties . This application is crucial for the development of new antimicrobial agents.
Chelation-Assisted C-H Bond Functionalization
The compound’s role as a chelating agent can assist in the functionalization of inert C-H bonds . This is a key strategy in modern chemistry for creating complex molecules without the need for prefunctionalized reagents, thus reducing waste and saving materials .
Green Chemistry
Due to its potential to streamline synthetic processes by reducing the number of steps required, this compound contributes to the principles of green chemistry . It offers a pathway to more sustainable and environmentally friendly chemical synthesis .
Development of Bioactive Molecules
Given the compound’s structural features, it can be used to develop bioactive molecules with potential therapeutic applications. Its anthraquinone moiety, combined with other functional groups, can lead to the creation of novel compounds with significant biological activity .
Mechanism of Action
Target of Action
The compound is known to possess an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The compound’s mode of action involves the functionalization of inert nonreactive C-H bonds . This process avoids prefunctionalized reagents or materials, providing rapid access to desired products and synthetic targets . The key role of directing groups in this process is chelation-assistance, which promotes the formation of cyclometallated complexes .
Future Directions
The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . Therefore, functionalization of C-H bonds could be an environmentally benign approach and thus a green science .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-28-15-9-13(10-16(12-15)29-2)23(27)24-14-7-8-19-20(11-14)22(26)18-6-4-3-5-17(18)21(19)25/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDTLGWZRWZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide |
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